molecular formula C6H15NO B13919122 (2R)-2-[Ethyl(methyl)amino]propan-1-OL

(2R)-2-[Ethyl(methyl)amino]propan-1-OL

Cat. No.: B13919122
M. Wt: 117.19 g/mol
InChI Key: VDKVVJABFRJUOS-ZCFIWIBFSA-N
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Description

(2R)-2-[Ethyl(methyl)amino]propan-1-OL is an organic compound with the molecular formula C6H15NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2R)-2-[Ethyl(methyl)amino]propan-1-OL can be achieved through several synthetic routes. One common method involves the combination reaction of isobutene, chlorine, and methyl cyanide. This reaction produces N-[1-(chloromethyl)propyl] acetyl chloroamine, which is then hydrolyzed to obtain N-[1-(chloromethyl)propyl] acetamide. A second hydrolysis reaction of N-[1-(chloromethyl)propyl] acetamide yields this compound .

Industrial Production Methods

Industrial production of this compound typically involves the hydrogenation of 2-aminoisobutyric acid or its esters. This method is favored due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[Ethyl(methyl)amino]propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions include carbonyl compounds, amines, and various substituted derivatives .

Scientific Research Applications

(2R)-2-[Ethyl(methyl)amino]propan-1-OL has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in biochemical assays and as a buffer in biological experiments.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and as a stabilizer in drug formulations.

    Industry: The compound is used in the production of coatings, adhesives, and surfactants .

Mechanism of Action

The mechanism of action of (2R)-2-[Ethyl(methyl)amino]propan-1-OL involves its interaction with specific molecular targets and pathways. The compound acts as a stabilizer and buffer, maintaining the pH and stability of solutions. It also interacts with enzymes and receptors, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-[Ethyl(methyl)amino]propan-1-OL is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral counterparts. This makes it particularly valuable in pharmaceutical applications where chirality can influence drug efficacy and safety.

Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

(2R)-2-[ethyl(methyl)amino]propan-1-ol

InChI

InChI=1S/C6H15NO/c1-4-7(3)6(2)5-8/h6,8H,4-5H2,1-3H3/t6-/m1/s1

InChI Key

VDKVVJABFRJUOS-ZCFIWIBFSA-N

Isomeric SMILES

CCN(C)[C@H](C)CO

Canonical SMILES

CCN(C)C(C)CO

Origin of Product

United States

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